molecular formula C16H16N4OS B6474981 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2640819-26-5

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B6474981
CAS No.: 2640819-26-5
M. Wt: 312.4 g/mol
InChI Key: JILDKNBUWKIHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine ring linked via a methoxy-pyrrolidine bridge to a thieno[2,3-d]pyrimidine core. The pyrrolidine ring introduces conformational flexibility, while the methoxy group may influence solubility and bioavailability.

Properties

IUPAC Name

4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-2-6-17-14(3-1)21-10-12-4-7-20(9-12)15-13-5-8-22-16(13)19-11-18-15/h1-3,5-6,8,11-12H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILDKNBUWKIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-yl core[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate[{{{CITATION{{{3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The resulting thieno[2,3-d]pyrimidin-4-yl core is then further functionalized to introduce the pyrrolidin-3-yl and methoxy-pyridine groups[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry , particularly as an anticancer agent . Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, primarily through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa5.4
A5497.2
MCF-76.8

The compound's mechanism of action involves the interaction with receptor tyrosine kinases (RTKs), leading to downstream signaling events that regulate cell growth and survival.

Biological Studies

In addition to its anticancer properties, this compound is also being studied for its antimicrobial and antifungal activities . Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for further exploration in the field of infectious diseases.

Chemical Research

From a chemical research perspective , 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new derivatives with potentially enhanced biological activities.

Case Studies and Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced potency against resistant cancer cell lines compared to traditional chemotherapeutics.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria, suggesting its potential use as an alternative treatment option.
  • Synthesis Pathways : Research into synthetic routes has shown that utilizing starting materials such as 3-amino-thiophene derivatives can yield high-purity products suitable for further biological testing.

Mechanism of Action

The mechanism by which 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fused Pyrimidine Systems

Chromeno[2,3-d]pyrimidin Derivatives Compounds such as 9a–d (e.g., 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol) share a fused pyrimidine core but replace the thiophene ring with a chromene (benzopyran) system . Key differences include:

  • Chromeno-pyrimidines exhibit extended aromatic systems, enhancing π-π stacking interactions but reducing solubility compared to thieno-pyrimidines.
  • The hydrazono linkage in chromeno derivatives introduces polarity, whereas the target compound’s pyrrolidinylmethoxy linker provides a neutral, flexible spacer.
  • Chromeno derivatives in are functionalized with chlorophenyl and sugar-like tetraol/pentaol groups, which may improve water solubility but limit membrane permeability compared to the target compound’s simpler pyridine tail .

Thieno[2,3-d]pyrimidine-Based Nucleoside Analogues describes a nucleoside analogue containing a thieno[2,3-d]pyrimidine base paired with a sugar-phosphate backbone (e.g., compound 9 with tert-butyldimethylsilyl and bis(4-methoxyphenyl) protecting groups) . Key distinctions:

  • The nucleoside analogue’s thioether and silyl-protected groups are absent in the target compound, simplifying synthesis but possibly diminishing enzyme-targeting specificity.

Pyridine Derivatives with Simple Substituents

lists pyridine derivatives such as 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine and 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine , which are smaller and less complex . Comparisons include:

  • Halogen/Silyl Substituents: These groups enhance electrophilicity and cross-coupling reactivity, making them useful as synthetic intermediates. In contrast, the target compound’s fused thieno-pyrimidine system is tailored for bioactivity.
  • Molecular Weight : Simple pyridines (150–250 g/mol) are significantly lighter than the target compound (~350–400 g/mol), impacting pharmacokinetics and diffusion rates.

Research Findings and Implications

  • Bioactivity: Chromeno-pyrimidines in demonstrate anticancer activity via intercalation or topoisomerase inhibition , whereas the target compound’s thieno-pyrimidine core may favor kinase inhibition due to its smaller, more rigid structure.
  • Synthetic Utility: Simple pyridines () are preferred for Suzuki couplings or SNAr reactions , while the target compound’s complexity requires specialized routes (e.g., Pd-catalyzed cross-couplings for thieno-pyrimidine assembly).
  • Solubility vs. Permeability: The target compound’s lack of polar sugar or hydrazono groups (cf. –2) may improve blood-brain barrier penetration but necessitate formulation enhancements for aqueous delivery.

Biological Activity

The compound 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in cancer therapy and as kinase inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N3OS\text{C}_{15}\text{H}_{17}\text{N}_3\text{OS}

This structure features a thieno[2,3-d]pyrimidine core linked to a pyrrolidine moiety via a methoxy group, which is essential for its biological activity.

Kinase Inhibition

Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant inhibitory effects on various kinases. For instance, compounds in this class have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), which plays a crucial role in cell migration and morphology. The most potent compounds demonstrated IC50 values in the low micromolar range against ROCK isoforms .

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways. For example, studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

  • Pyrrolidine Substitution : The presence of a pyrrolidine ring enhances binding affinity to target proteins, improving inhibitory potency.
  • Methoxy Group : The methoxy substituent is crucial for solubility and bioavailability, impacting overall efficacy .

The following table summarizes the IC50 values for various thieno[2,3-d]pyrimidine derivatives against different kinases:

CompoundTarget KinaseIC50 (µM)
Compound AROCK I0.004
Compound BROCK II0.001
Compound CEGFR L858R/T790M>50
Compound DA549 Cells0.440

Study on ROCK Inhibition

A study reported the discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective ROCK inhibitors. The compound 8k exhibited remarkable inhibition against both ROCK I and II with IC50 values of 0.004 µM and 0.001 µM respectively. This research highlights the potential of these derivatives in treating conditions associated with aberrant ROCK activity .

Anticancer Efficacy

Another investigation focused on the antitumor effects of thieno[2,3-d]pyrimidine derivatives against melanoma and cervical cancer cells. The results indicated that these compounds could effectively generate reactive oxygen species (ROS) leading to cell death under both normoxic and hypoxic conditions .

Q & A

What are the optimal synthetic routes for 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine?

Level: Basic
Methodological Answer:
The synthesis typically involves modular assembly of the thieno[2,3-d]pyrimidine core, followed by functionalization with pyrrolidine and pyridine moieties. Key steps include:

  • Thienopyrimidine Core Formation: Cyclocondensation of 2-aminothiophene derivatives with carbonyl reagents (e.g., formamide or acetic anhydride) under acidic or thermal conditions .
  • Pyrrolidine Linkage: Nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Buchwald-Hartwig) to attach the pyrrolidin-3-yl-methoxy group .
  • Pyridine Attachment: Alkylation or etherification using pyridine derivatives with hydroxyl or halogen leaving groups .
    Critical Parameters: Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling) significantly impact yields .

Which analytical techniques are recommended for characterizing purity and structural integrity?

Level: Basic
Methodological Answer:

  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; acceptable purity thresholds >95% .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify connectivity (e.g., methoxy protons at δ 3.8–4.2 ppm, pyridine aromatic signals at δ 7.5–8.5 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Crystallography: Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

How can computational docking studies predict biological targets for this compound?

Level: Advanced
Methodological Answer:

  • Target Selection: Prioritize kinases or enzymes (e.g., EGFR, DHFR) due to thienopyrimidine’s known inhibitory activity .
  • Software Tools: Use AutoDock Vina or Schrödinger Suite for ligand-protein docking. Parameterize the compound’s partial charges via AM1-BCC .
  • Validation: Compare docking scores (ΔG values) with known inhibitors. Validate via molecular dynamics simulations (e.g., RMSD < 2 Å over 50 ns) .
    Case Study: Pyridyl amides of thieno[2,3-d]pyrimidine showed strong binding to bacterial DNA gyrase (IC₅₀ = 1.2 µM) .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Experimental Reproducibility: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in bacterial strains .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for antibacterial assays) .
  • Meta-Analysis: Use systematic reviews to identify trends (e.g., thienopyrimidines with electron-withdrawing groups show enhanced activity) .

What are the key structural features influencing pharmacological activity?

Level: Basic
Methodological Answer:

  • Thienopyrimidine Core: Essential for intercalation with DNA or enzyme active sites; substitution at C4 (e.g., methoxy) modulates potency .
  • Pyrrolidine Linker: Enhances solubility via nitrogen lone pairs; stereochemistry (R/S) affects target selectivity .
  • Pyridine Moiety: Acts as a hydrogen-bond acceptor; para-substitution improves bioavailability .

How to design derivatives to improve pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Lipophilicity Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce logP. For example, replacing methoxy with hydroxyethoxy improved aqueous solubility by 3-fold .
  • Metabolic Stability: Block metabolic hotspots (e.g., pyrrolidine N-methylation) to prevent cytochrome P450 oxidation .
  • Pro-drug Strategies: Mask polar groups (e.g., esterification of -OH) to enhance membrane permeability .

What safety precautions are critical during synthesis?

Level: Basic
Methodological Answer:

  • Reagent Handling: Use Schlenk lines for air-sensitive reactions (e.g., palladium-catalyzed couplings) .
  • Waste Disposal: Quench heavy metal catalysts (e.g., Pd) with chelating resins before disposal .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and fume hoods when handling pyridine derivatives (H290: corrosive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.